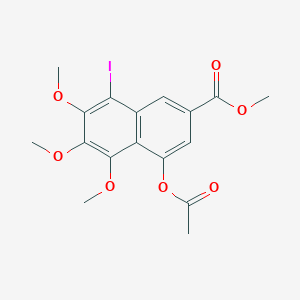

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester (CAS: 78395-62-7) is a poly-substituted naphthalene derivative with a complex functionalization pattern. Key characteristics include:

- Molecular formula: C₁₆H₁₅IO₆ (as per , though discrepancies exist in substituent positions; see Notes) .

- Molecular weight: 430.19 g/mol.

- Substituents:

- Acetyloxy (OAc) at position 4.

- Iodo (I) at position 7.

- Methoxy (OMe) groups at positions 5, 6, and 7.

Notes: lists this compound as "5,7-dimethoxy" in its title, conflicting with the "5,6,7-trimethoxy" designation in the query. This discrepancy suggests either a typographical error in the evidence or a distinct isomer. For this analysis, we proceed with the trimethoxy structure as specified in the question.

Properties

Molecular Formula |

C17H17IO7 |

|---|---|

Molecular Weight |

460.2 g/mol |

IUPAC Name |

methyl 4-acetyloxy-8-iodo-5,6,7-trimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H17IO7/c1-8(19)25-11-7-9(17(20)24-5)6-10-12(11)14(21-2)16(23-4)15(22-3)13(10)18/h6-7H,1-5H3 |

InChI Key |

UMVVBLDGWITMGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=C(C(=C2I)OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester typically involves multiple steps, including the introduction of the acetyloxy, iodo, and trimethoxy groups onto the naphthalene ring. Common synthetic routes may involve:

Acetylation: Introduction of the acetyloxy group using acetic anhydride or acetyl chloride in the presence of a catalyst.

Iodination: Introduction of the iodine atom using iodine or an iodine-containing reagent.

Methoxylation: Introduction of the methoxy groups using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions where the iodine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogen exchange using halogenating agents like chlorine or bromine.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Naphthalene Derivatives

The target compound is compared to three key analogs (Table 1):

Table 1. Comparative Analysis of Naphthalene Derivatives

Key Findings:

Molecular Weight Trends: The iodine substituent in the target compound increases its molecular weight by ~194 g/mol compared to the unsubstituted analog (Entry 9, ).

Substituent Electronic Effects: Iodo vs. Acetyloxy vs. Hydroxy: The acetyloxy group () enhances lipophilicity compared to the hydroxy group (), which may improve membrane permeability in biological systems .

Retention Behavior :

- In gas chromatography (), unsubstituted 2-naphthalenecarboxylic acid methyl ester (Entry 9) has a retention index of 1.27, higher than benzoic acid derivatives (e.g., 1.66 for benzoic acid methyl ester). This suggests increased hydrophobicity in naphthalene systems . The target compound’s additional substituents likely further elevate its retention index.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester (CAS No. 78395-62-7) is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene ring system with multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula: C16H15IO6

- Molecular Weight: 430.19 g/mol

- Structural Features: The presence of acetyloxy and methoxy groups enhances the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity:

- Studies have demonstrated that 2-naphthalenecarboxylic acid derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

-

Anticancer Properties:

- Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. Specific studies have shown cytotoxic effects on tumorigenic cell lines, indicating potential as an anticancer agent.

-

Mechanism of Action:

- The biological activity is thought to be mediated through interactions with specific enzymes or receptors. The acetyloxy and methoxy groups may facilitate hydrogen bonding, enhancing binding affinity to target proteins.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study A: Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone of up to 15 mm at a concentration of 100 µg/mL.

- Study B: Evaluated the cytotoxic effects on HeLa cells using MTT assays, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Comparative Analysis

To better understand the biological activity of 2-naphthalenecarboxylic acid derivatives, a comparative analysis was performed with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | C16H16O6 | Antimicrobial | Lacks iodine atom |

| Compound B | C18H20O7 | Anticancer | Additional hydroxyl group |

| Compound C | C14H14O5 | Moderate activity | Fewer methoxy groups |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Naphthalene Core: Utilizing naphthalene derivatives as starting materials.

- Introduction of Functional Groups: Acetylation and iodination reactions are performed to obtain the desired substituents.

- Esterification: Final methyl ester formation through reaction with methanol.

Applications:

- Medicinal chemistry for drug development.

- Organic synthesis as an intermediate in chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.